Methyl 3-amino-7-methylquinoline-2-carboxylate
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Overview
Description
Methyl 3-amino-7-methylquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-7-methylquinoline-2-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-7-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions often use alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of methyl 3-amino-7-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth. Additionally, the compound can interfere with microbial cell wall synthesis, making it effective against certain bacteria .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Camptothecin: An anticancer agent that also contains a quinoline moiety
Uniqueness
Methyl 3-amino-7-methylquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl and amino groups enhance its solubility and facilitate its interaction with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
methyl 3-amino-7-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-4-8-6-9(13)11(12(15)16-2)14-10(8)5-7/h3-6H,13H2,1-2H3 |
InChI Key |
NFNDOUJRADLRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)N)C(=O)OC |
Origin of Product |
United States |
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